molecular formula C19H18N2O3 B12900227 Ethanone, 1-(2,4-dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)- CAS No. 61034-02-4

Ethanone, 1-(2,4-dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)-

Cat. No.: B12900227
CAS No.: 61034-02-4
M. Wt: 322.4 g/mol
InChI Key: XCBFRUVFZZCVJE-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone is an organic compound that belongs to the class of phenylpyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Coupling with the phenyl group: The pyrazole ring is then coupled with a phenyl group using a suitable coupling reagent.

    Introduction of the ethanone moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylpyrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. If used in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-3-yl)ethanone
  • 1-(2,4-Dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-5-yl)ethanone

Uniqueness

1-(2,4-Dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern on the pyrazole ring and the presence of methoxy groups on the phenyl ring. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

61034-02-4

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone

InChI

InChI=1S/C19H18N2O3/c1-23-16-8-9-17(19(11-16)24-2)18(22)10-14-12-20-21(13-14)15-6-4-3-5-7-15/h3-9,11-13H,10H2,1-2H3

InChI Key

XCBFRUVFZZCVJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2=CN(N=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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